3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Description
Properties
IUPAC Name |
3-[5-(trifluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-4-5-15-16(9)8-3-1-2-7(14)6-8/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZJSRJBDDIYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of Action
It’s known that the trifluoromethyl group in organic compounds often contributes to the bioactivity of the molecule. The trifluoromethyl group can enhance the lipophilicity of the compound, which can improve its ability to cross cell membranes and interact with its targets.
Biochemical Pathways
Compounds containing the trifluoromethyl group have been found to be involved in a wide range of biochemical processes, including enzyme inhibition and receptor modulation.
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of organic compounds, which could potentially improve the bioavailability of 3-[5-(trifluoromethyl)-1h-pyrazol-1-yl]aniline.
Result of Action
The trifluoromethyl group is known to enhance the biological activity of organic compounds, suggesting that this compound could have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
3-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a pyrazole ring attached to an aniline moiety. The presence of the trifluoromethyl group significantly influences the compound's biological activity, enhancing its lipophilicity and stability, which are critical for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3N3, with a molecular weight of approximately 233.19 g/mol. The trifluoromethyl group is known for its ability to enhance biological activity by improving metabolic stability and bioavailability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives containing the trifluoromethyl group show significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL .
- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, showing potential in inhibiting key inflammatory pathways and enzymes such as COX-1 and COX-2 .
- Anticancer Properties : Various pyrazole derivatives have been evaluated for their anticancer activity, with some exhibiting significant growth inhibition in cancer cell lines (e.g., A549, HepG2) at IC50 values ranging from 26 µM to 49.85 µM .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to various biological targets, potentially modulating enzyme activity involved in metabolic pathways .
- Receptor Modulation : The compound may interact with specific receptors that play a role in inflammation and cancer progression, contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. For instance, derivatives of 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline have shown effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL . The presence of the trifluoromethyl group is crucial for enhancing the biological activity of these compounds, suggesting that they can serve as potential leads in antibiotic development.
Anti-inflammatory Properties
Some derivatives of pyrazole compounds, including those related to this compound, demonstrate anti-inflammatory effects. This has been attributed to their ability to modulate inflammatory pathways and reduce markers associated with inflammation. Such properties make them candidates for further investigation in treating inflammatory diseases.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Notably, certain derivatives have shown promise in inhibiting the growth of human breast (MCF-7) and cervical (HeLa) carcinoma cells . The mechanisms often involve the modulation of key signaling pathways relevant to cancer progression.
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and continuous flow techniques. These methods facilitate the efficient preparation of the compound while maintaining high yields and purity .
Chemical Stability and Reactivity
The trifluoromethyl group enhances the metabolic stability of this compound, potentially improving its bioavailability. This stability is critical for developing pharmaceuticals that require prolonged action within biological systems.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituted Derivatives
Table 1: Comparison of Aniline-Based Pyrazole Derivatives
Key Observations :
- Positional Isomerism : The substitution pattern on the benzene ring (e.g., ortho, meta, para) significantly impacts electronic properties and steric accessibility. For example, para-substituted analogs (e.g., 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline) may exhibit distinct reactivity in electrophilic substitution compared to the meta-substituted target compound .
Celecoxib-Related Compounds with Sulfonamide Groups
Table 2: Comparison with Celecoxib Derivatives
Key Observations :
- Functional Group Replacement : Replacing the aniline (-NH₂) group with a sulfonamide (-SO₂NH₂) increases molecular weight and alters biological activity. Sulfonamide derivatives are critical in COX-2 inhibition (e.g., celecoxib), highlighting the importance of functional group selection for target engagement .
- Regulatory Relevance : These compounds are USP reference standards, underscoring their importance in pharmaceutical quality control .
Hybrid Structures with Additional Substituents
Table 3: Complex Hybrid Derivatives
Key Observations :
- Dual Trifluoromethyl Groups : Compounds like C₁₅H₁₃F₆N₃ exhibit increased molecular weight and lipophilicity, making them candidates for blood-brain barrier penetration .
- Linker Modifications : The addition of flexible linkers (e.g., acetamide in C₈H₁₁F₃N₄O) can enhance solubility, addressing formulation challenges common with aromatic amines .
Preparation Methods
Reductive Amination of Pyrazole Aldehydes with Anilines
One robust and scalable approach to synthesize 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline derivatives involves the preparation of a pyrazole aldehyde intermediate followed by reductive amination with aniline derivatives.
Formation of Pyrazole Aldehyde Intermediate:
The pyrazole aldehyde is synthesized by condensation of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid in ethanol under reflux conditions for 8 hours. This forms a hydrazone intermediate, which is then converted to the pyrazole aldehyde using the Vilsmeier-Haack reagent. The aldehyde intermediate can be isolated by filtration and washing, enabling scale-up to 10 g quantities with good purity.Reductive Amination:
The pyrazole aldehyde is reacted with various aniline derivatives under reductive amination conditions, typically in toluene with reflux and a Dean-Stark apparatus to remove water, facilitating imine formation and subsequent reduction. This step yields the target this compound compounds in good to excellent yields. The method tolerates diverse substituents on the aniline ring without significant loss of yield or purity, demonstrating robustness and versatility.
Summary Table of Reaction Conditions:
| Step | Reagents/Conditions | Yield & Notes |
|---|---|---|
| Pyrazole aldehyde formation | 3,5-bis(trifluoromethyl)acetophenone + 4-hydrazinobenzoic acid, EtOH, reflux 8 h | Isolated by filtration, scalable to 10 g |
| Vilsmeier-Haack formylation | Vilsmeier-Haack reagent | High purity aldehyde intermediate |
| Reductive amination | Aldehyde + aniline derivatives, reflux in toluene, Dean-Stark apparatus, 6 h | Good yields, tolerant to substituents |
Microwave-Assisted Synthesis via Hydrazine and 1,3-Dicarbonyl Compounds
An alternative efficient approach employs microwave-assisted synthesis to form the pyrazole ring rapidly, followed by reduction of nitro groups to anilines.
Condensation Step:
4-nitrophenylhydrazine is condensed with trifluoromethylated 1,3-dicarbonyl compounds under microwave heating (e.g., ethanol at 160°C for 2 minutes), producing nitro-substituted pyrazole intermediates in high yields (up to 91%).Reduction and Amidation:
The nitro group is then reduced to the amine, either chemically or catalytically. Subsequent amidation or further functionalization can be performed as needed.Continuous Flow Adaptation:
This method has been adapted to continuous flow reactors, allowing for scalable and rapid synthesis with similar yields, reducing processing time dramatically from days to minutes.Challenges and Optimization:
The dehydration step to form the aromatic pyrazole ring requires careful control of temperature and acidity. For trifluoromethyl-substituted pyrazoles, elevated temperatures (>200°C) and acidic conditions (e.g., HCl addition) are necessary to achieve full conversion.
Microwave Synthesis Conditions Summary:
| Parameter | Condition | Notes |
|---|---|---|
| Starting materials | 4-nitrophenylhydrazine + 1,3-dicarbonyl compounds | Substituted with CF3 groups |
| Solvent | Ethanol or DMF | DMF used for more stable intermediates |
| Temperature | 160–205 °C | Higher for dehydration step |
| Time | 1.5–15 minutes | Short residence times in flow |
| Yield | Up to 91% | High yields with microwave heating |
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination of Pyrazole Aldehydes | Stepwise synthesis via aldehyde intermediate | Robust, scalable, tolerant to substituents | Requires isolation of intermediates |
| Microwave-Assisted Synthesis | Rapid ring formation under microwave heating | Fast, high yields, adaptable to flow | Requires high temperature and acid for dehydration |
| One-Pot Nitrile Imine Annulation | (3+3)-Annulation with mercaptoacetaldehyde | Mild conditions, scalable, versatile | Relatively new; requires nitrile imine generation |
Detailed Research Findings
- The reductive amination approach yields high purity products with average yields reported as very good across a range of aniline derivatives.
- Microwave-assisted methods reduce synthesis time from days to minutes and improve yields, but the dehydration step for trifluoromethyl-substituted pyrazoles demands precise temperature control and acid catalysis.
- The one-pot nitrile imine method offers a novel synthetic route with excellent functional group tolerance and can be used to prepare complex derivatives relevant to pharmaceuticals such as celecoxib analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation of 1,3-diketones (e.g., 4,4,4-trifluoro-1-(substituted phenyl)butane-1,3-dione) with hydrazine derivatives. For example, reacting trifluoromethyl-substituted diketones with substituted phenylhydrazines in ethanol under reflux (60–80°C) yields the pyrazole core . Optimization of solvent (e.g., DMF vs. ethanol), temperature, and stoichiometry is critical to achieving yields >70% .
- Characterization : Purity (≥95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, δ 6.8–8.1 ppm for aromatic protons, δ 145–150 ppm for pyrazole carbons) .
Q. How is the stability of this compound affected by storage conditions?
- Methodology : The compound is sensitive to light and moisture. Stability studies indicate degradation (<5% over 6 months) when stored in amber glass vials under argon at −20°C. Accelerated degradation occurs at room temperature, with hydrolysis of the aniline group observed via LC-MS after 30 days .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ = 298.0923). IR spectroscopy identifies N-H stretches (3350–3450 cm⁻¹ for aniline) and C-F vibrations (1100–1200 cm⁻¹). X-ray crystallography (using SHELXL ) resolves the planar pyrazole ring and trifluoromethyl orientation .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of pyrazole ring formation in this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transition states of hydrazine-diketone cyclization. The trifluoromethyl group’s electron-withdrawing effect favors 1,3-dipolar cycloaddition at the 5-position of the pyrazole, aligning with experimental regioselectivity (>90%) .
Q. What strategies resolve contradictory reports on the compound’s biological activity in kinase inhibition assays?
- Methodology : Discrepancies arise from assay conditions (e.g., ATP concentration, pH). Standardization using a FRET-based kinase assay (e.g., Z´-factor >0.5) and IC₅₀ comparisons under uniform buffer (pH 7.4, 1 mM ATP) reduces variability. Meta-analysis of published data suggests off-target effects at >10 μM .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The CF₃ group deactivates the pyrazole ring toward electrophilic substitution but enhances oxidative stability. Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) proceeds at the aniline’s para position (yield: 60–75%), confirmed by NOESY .
Q. What analytical approaches detect trace impurities in synthesized batches?
- Methodology : LC-MS/MS with a triple quadrupole identifies impurities (e.g., unreacted hydrazine derivatives) at <0.1% levels. Orthogonal methods like ¹⁹F NMR (δ −60 to −65 ppm for CF₃) differentiate regioisomers .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
